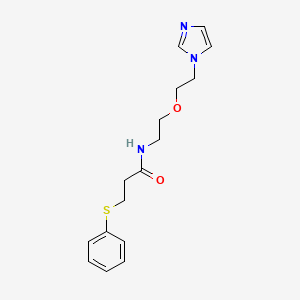

N-(2-(2-(1H-咪唑-1-基)乙氧基)乙基)-3-(苯基硫)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

科学研究应用

- Pd(II) Complex : Researchers have designed a Pd(II) complex using this compound as a ligand. The complex demonstrated excellent antiproliferative potency against cancer cell lines, including MCF7, A549, Ehrlich ascites carcinoma (EAC), and Dalton’s lymphoma ascites (DLA) carcinoma. It exhibited a significant IC50 value against EAC cells, indicating its potential as an anticancer agent .

- Mechanism : The Pd(II) complex’s antitumor effect is attributed to its antiangiogenic properties and promotion of apoptosis. DNA condensation and FACS analysis confirmed apoptosis, while strong π–π stacking interactions with DNA base pairs further supported its apoptotic characteristics .

- Metal-Organic Frameworks (MOFs) : N-heterocyclic carboxylate ligands, including imidazole-based compounds, play a crucial role in constructing structurally stable MOFs. These frameworks are relevant for proton conduction studies, making this compound valuable in materials science and energy research .

- General Synthesis Method : The compound can be used to synthesize (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. This versatile method involves aromatic aldehydes and o-phenylenediamine, facilitating C–N bond formation. Such reactions find applications in organic synthesis and drug discovery .

- Photo-Induced Binding : The Pd(II) complex interacts with double-stranded calf thymus DNA. Its strong π–π stacking interactions with DNA base pairs lead to a hypochromic shift, as evidenced by intrinsic DNA binding constants. This interaction can be explored for DNA-based applications .

- Molecular Docking : Computational studies confirm the complex’s inhibition ability by modeling its interaction with DNA. Insights from molecular docking enhance our understanding of its potential applications .

- Anticancer Drug Candidate : Given its promising antiproliferative effects and drug-likeness properties, the Pd(II) complex could be developed further as a potent anticancer drug .

- Structure-Activity Relationships : Researchers can explore modifications to the ligand structure to optimize its biological activity. Understanding the ligand’s interactions with metal ions and biological targets is essential for drug design .

Anticancer Potential

Proton Conduction Research

C–N Bond Formation

DNA Interaction Studies

Drug Development

Chemical Biology and Medicinal Chemistry

属性

IUPAC Name |

N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c20-16(6-13-22-15-4-2-1-3-5-15)18-8-11-21-12-10-19-9-7-17-14-19/h1-5,7,9,14H,6,8,10-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGLVPOBEAESJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCCOCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2690887.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2690891.png)

![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2690892.png)

![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2690897.png)

![2-Methoxy-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2690900.png)

![3-[[3-(Difluoromethoxy)thiophene-2-carbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2690908.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2690909.png)